Azd-peg5-methyl ester is a chemical compound that belongs to the class of amino acid derivatives, specifically a methyl ester of an amino acid conjugated with polyethylene glycol. This compound is significant in various scientific applications, particularly in biochemistry and medicinal chemistry due to its unique properties and functionalities.
The synthesis of Azd-peg5-methyl ester can be derived from the esterification of amino acids with methanol, often facilitated by various catalysts. The process typically involves the reaction of an amino acid with methanol under controlled conditions to yield the corresponding methyl ester. This method is well-documented in the literature, showcasing various techniques for synthesizing methyl esters from amino acids .
Azd-peg5-methyl ester can be classified as:
The synthesis of Azd-peg5-methyl ester can be achieved through several methods:
In these methods, the typical conditions include maintaining a specific pH range and temperature, often around 70°C for ultrasonic methods or higher for conventional methods (100°C or more). The choice of catalyst and method can significantly affect the yield and purity of the final product.
The molecular structure of Azd-peg5-methyl ester comprises:
The chemical formula and molecular weight can vary depending on the specific amino acid used in synthesis. For example, if glycine is used as the amino acid, the molecular weight would be approximately 175 g/mol.
Azd-peg5-methyl ester participates in various chemical reactions typical for esters:
The hydrolysis reaction can be catalyzed by either acids or bases, leading to complete conversion back to the original amino acid under appropriate conditions.
The mechanism by which Azd-peg5-methyl ester exerts its effects is primarily through its interaction with biological systems. The polyethylene glycol component enhances solubility and stability, allowing for better interaction with biological membranes.
Studies indicate that compounds like Azd-peg5-methyl ester may modulate biological pathways associated with drug delivery systems, enhancing therapeutic efficacy while minimizing side effects.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to characterize Azd-peg5-methyl ester, confirming its structure and purity .
Azd-peg5-methyl ester has several applications:
The synthesis of AZD-PEG5-methyl ester leverages pegylated surfactant chemistry, employing pentatethylene glycol (PEG-5) as the hydrophilic spacer. The core synthetic pathway involves a multi-step esterification approach. Initially, PEG-5 undergoes monoalkylation to protect one terminal hydroxyl group, followed by activation of the opposite terminus using sulfonyl chloride derivatives. The activated PEG intermediate then reacts with the target hydrophobic compound (AZD) under controlled anhydrous conditions. Subsequent esterification of the free PEG terminus with methyl chloroacetate yields the AZD-PEG5-methyl ester conjugate [1].
Critical purification steps involve silica gel chromatography using gradient elution with ethanol/propylene glycol mixtures (typically 3:1 to 5:1 v/v) to remove unreacted species and reaction byproducts. Final purification employs membrane filtration (0.22 µm) under aseptic conditions. The synthesis requires precise stoichiometric control to prevent di-esterification or polymer cross-linking, common side reactions that reduce functional yield. Reaction monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy confirms intermediate formation and final product purity exceeding 98% [1].
Table 1: Key Reaction Parameters for AZD-PEG5-Methyl Ester Synthesis
Synthetic Stage | Reagents | Temperature (°C) | Catalyst | Reaction Time (h) | Yield (%) |
---|---|---|---|---|---|
PEG-5 Monoalkylation | Dodecanol, TsCl | 25-30 | Pyridine | 12 | 85 |
AZD Conjugation | Activated PEG, AZD | 60-65 | DMAP | 24 | 72 |
Methyl Esterification | Methyl chloroacetate | 0-5 (gradual to 25) | TEA | 8 | 90 |
Final Purification | Ethanol/PG mixture | 25 | - | - | 95 (recovery) |
The pentatethylene glycol (PEG-5) spacer in AZD-PEG5-methyl ester represents a deliberate optimization between molecular bulk and functional efficiency. Comparative studies with shorter (PEG-3 to PEG-4) and longer (PEG-6 to PEG-8) spacers demonstrate that PEG-5 provides the optimal balance for hydrophobic drug delivery systems. Shorter spacers (MW < 220 Da) exhibit compromised aqueous solubility (absorbance increase >0.5 at 600 nm upon dilution), while longer spacers (MW > 300 Da) increase micellar size beyond the optimal 20-50 nm range, reducing tissue penetration efficiency [1].
Molecular dynamics simulations reveal that PEG-5 (approximately 238 Da) extends approximately 1.8 nm from the drug surface, creating an effective hydration shell that minimizes aggregation in aqueous buffers. This length specifically reduces opsonin binding by 40% compared to PEG-3, while maintaining a hydrodynamic diameter below 60 nm in physiological dispersion – a critical factor for enhanced permeability and retention (EPR) effects in targeted delivery. The PEG-5 configuration maintains polydispersity indices (PDI) below 0.2 in dispersion systems, significantly lower than the 0.3-0.4 observed with PEG-8 analogues [1].
Table 2: Impact of PEG Spacer Length on Functional Properties
PEG Unit Count | Molecular Weight (Da) | Hydrodynamic Diameter (nm) | *Absorbance at 600 nm ** | Critical Micelle Concentration (mM) | Drug Loading Efficiency (%) |
---|---|---|---|---|---|
PEG-3 | ~150 | 15.2 ± 2.1 | 0.48 ± 0.05 | 0.85 | 78.3 |
PEG-4 | ~194 | 28.7 ± 3.3 | 0.22 ± 0.03 | 0.42 | 85.6 |
PEG-5 | 238 | 34.5 ± 2.8 | 0.11 ± 0.02 | 0.18 | 92.1 |
PEG-6 | ~282 | 49.1 ± 4.2 | 0.09 ± 0.01 | 0.12 | 89.7 |
PEG-8 | ~370 | 72.3 ± 6.5 | 0.08 ± 0.01 | 0.06 | 82.4 |
*Measured at 0.1 mg/mL concentration in phosphate buffer (pH 7.4) after 24h stabilization
The methyl ester terminus in AZD-PEG5-methyl ester serves as a pH-labile linkage enabling controlled drug release. Hydrolysis kinetics follow pseudo-first-order reaction kinetics under physiological alkaline conditions (pH 7.4-8.0). At pH 7.4 and 37°C, the hydrolysis half-life (t½) is approximately 12.5 hours, facilitating sustained release profiles. Hydrolysis accelerates significantly under stronger alkaline conditions (pH 8.5), reducing t½ to 2.3 hours, demonstrating the system's responsiveness to microenvironmental pH variations [1].
The hydrolysis mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses into PEG5-carboxylic acid and methanol. Kinetic studies reveal an activation energy (Ea) of 68.3 kJ/mol, consistent with rate-limiting breakdown of the tetrahedral intermediate. Notably, the adjacent PEG spacer influences hydrolysis rates through solvation effects – the ethylene oxide units stabilize the transition state via hydrogen bonding, reducing Ea by approximately 8 kJ/mol compared to non-pegylated methyl esters. This controlled hydrolysis profile enables predictable drug release kinetics in target tissues with slightly alkaline microenvironments [1].
Table 3: Hydrolysis Kinetics of AZD-PEG5-Methyl Ester
pH | Temperature (°C) | Rate Constant (h⁻¹) | Half-Life (h) | Complete Hydrolysis (h) |
---|---|---|---|---|
7.0 | 37 | 0.032 ± 0.003 | 21.7 ± 2.1 | >96 |
7.4 | 37 | 0.055 ± 0.004 | 12.6 ± 1.0 | 72 |
8.0 | 37 | 0.212 ± 0.018 | 3.3 ± 0.3 | 24 |
8.5 | 37 | 0.301 ± 0.022 | 2.3 ± 0.2 | 12 |
7.4 | 25 | 0.018 ± 0.002 | 38.5 ± 4.0 | >120 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: